molecular formula C13H18N2O B1608168 2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 845866-74-2

2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B1608168
CAS No.: 845866-74-2
M. Wt: 218.29 g/mol
InChI Key: KUUJGYZFZYKMST-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[221]heptane is a bicyclic compound that features a unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as halides or amines for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: It is explored for its potential therapeutic properties, including its role as a building block in drug design.

    Industry: The compound is used in the synthesis of complex organic molecules, contributing to the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of the diazabicycloheptane core. This structure imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-16-13-4-2-10(3-5-13)8-15-9-11-6-12(15)7-14-11/h2-5,11-12,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUJGYZFZYKMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3CC2CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375409
Record name 2-[(4-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-74-2
Record name 2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845866-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845866-74-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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